N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
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Overview
Description
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the acetamide moiety is added through an acylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl and tetrazole groups.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The acetamide moiety can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide can be compared with similar compounds such as:
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylurea: Contains a urea moiety instead of an acetamide, which can influence its solubility and stability.
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylaniline: Features an aniline group, which may alter its chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-12-4-3-5-16(10-12)24-18(21-22-23-24)27-11-17(26)20-15-8-6-14(7-9-15)19-13(2)25/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOWWCJFNYSHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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